1-Methylpyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
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Overview
Description
1-Methylpyrrolidin-2-one: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications. On the other hand, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane, commonly referred to as HMX, is a powerful explosive used in military and industrial applications .
Preparation Methods
1-Methylpyrrolidin-2-one: : 1-Methylpyrrolidin-2-one is produced industrially by treating gamma-butyrolactone with methylamine, a typical ester-to-amide conversion . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : 1,3,5,7-tetranitro-1,3,5,7-tetrazocane is synthesized through a multi-step process involving the nitration of hexamine to form hexanitrohexaazaisowurtzitane, which is then further nitrated to produce HMX . The process requires careful control of reaction conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-Methylpyrrolidin-2-one: : 1-Methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxygen, hydrogen, and halogens . Major products formed from these reactions include N-methylsuccinimide and other derivatives .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : 1,3,5,7-tetranitro-1,3,5,7-tetrazocane undergoes phase transitions and decomposition reactions under high pressure and temperature . The decomposition products include carbon dioxide, hydroxyl, imino, and hydroxyimino groups . These reactions are critical for understanding the explosive properties of HMX and designing safer energetic materials .
Scientific Research Applications
1-Methylpyrrolidin-2-one: : 1-Methylpyrrolidin-2-one is widely used in scientific research due to its excellent solvency properties . It is used in the chemical functionalization of graphene sheets, pharmaceutical formulations, and various industrial applications such as paint stripping and gas purification .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : 1,3,5,7-tetranitro-1,3,5,7-tetrazocane is primarily used in military and industrial applications as a high-performance explosive . It is also studied for its phase transitions and chemical reactions under extreme conditions to improve the safety and efficiency of energetic materials .
Mechanism of Action
1-Methylpyrrolidin-2-one: : The mechanism of action of 1-Methylpyrrolidin-2-one involves its role as a polar aprotic solvent, which allows it to dissolve a wide range of compounds . It interacts with solutes through dipole-dipole interactions and hydrogen bonding, facilitating various chemical reactions .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : The mechanism of action of 1,3,5,7-tetranitro-1,3,5,7-tetrazocane involves its decomposition under high pressure and temperature, leading to the rapid release of gases and energy . This process is driven by the breaking of chemical bonds and the formation of new products, such as carbon dioxide and nitrogen oxides .
Comparison with Similar Compounds
1-Methylpyrrolidin-2-one: : Similar compounds to 1-Methylpyrrolidin-2-one include dimethylformamide and dimethyl sulfoxide, which are also polar aprotic solvents . 1-Methylpyrrolidin-2-one is unique due to its lower toxicity and higher boiling point .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : Similar compounds to 1,3,5,7-tetranitro-1,3,5,7-tetrazocane include cyclotetramethylene-tetranitramine (RDX) and pentaerythritol tetranitrate (PETN), which are also high-performance explosives . HMX is unique due to its higher density and greater stability under various conditions .
Properties
CAS No. |
3531-64-4 |
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Molecular Formula |
C9H17N9O9 |
Molecular Weight |
395.29 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C5H9NO.C4H8N8O8/c1-6-4-2-3-5(6)7;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-4H2,1H3;1-4H2 |
InChI Key |
UUQHLVNYNKXUQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=O.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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